N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods, including NMR . The exact structure would depend on the arrangement of atoms and the presence of functional groups in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 451.5. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in specialized chemical databases.Scientific Research Applications
Antidepressant and Anti-estrogenic Properties
Dibenzo[b,f][1,4]oxazepin compounds have been associated with antidepressant and anti-estrogenic activities. This suggests that our compound could be explored for its potential use in treating mood disorders and hormonal imbalances .
Analgesic and Anti-inflammatory Activities
These compounds also exhibit analgesic (pain-relieving) and anti-inflammatory properties, indicating possible research applications in pain management and inflammation control .
Antipsychotic Effects
With antipsychotic properties noted in related structures, there’s potential for this compound to be studied for use in managing psychiatric conditions such as schizophrenia .
Cardiovascular Disease Treatment
Related scaffolds like tetrahydrobenzo[b]azepines are found in medications treating cardiovascular diseases. This implies that our compound may have applications in cardiovascular research and drug development .
Antioxidant Properties
The antioxidant capabilities of dibenzo[b,f][1,4]oxazepin compounds suggest that they could be valuable in research focused on oxidative stress and related diseases .
Antimycobacterial and Antidiabetic Activities
These compounds have shown antimycobacterial activities against bacteria like Mycobacterium tuberculosis and antidiabetic effects, which could be significant for infectious disease research and diabetes treatment .
Antitumor and Anti-apoptosis Properties
There is evidence of antitumor activities and anti-apoptosis (preventing cell death) properties, making them interesting candidates for cancer research and therapy .
Agonistic Activity on Human Receptors
Dibenzazepine derivatives are potent activators of human receptors like the transient receptor potential ankyrin 1 receptor, which plays a role as a biological sensor. This suggests potential research applications in sensory biology and pharmacology .
Each of these applications provides a unique avenue for scientific exploration with the compound . Further research could uncover more specific uses within these broad categories.
MDPI - Molecules Springer - Synthesis and Biological Studies Springer - Agonistic Activity Assessment
Future Directions
The future directions for research on this compound could include further exploration of its potential applications in the treatment of central nervous system disorders , as well as investigation of its physical and chemical properties and safety profile. It may also be of interest to develop more efficient synthesis methods for this compound .
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effect. This alters the normal functioning of the dopaminergic pathways in the brain .
Biochemical Pathways
The compound’s action on the Dopamine D2 receptor affects various biochemical pathways. The inhibition of the D2 receptor can lead to changes in the release of other neurotransmitters, such as serotonin and norepinephrine, thereby affecting their respective pathways .
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can lead to various molecular and cellular effects. It can alter neurotransmitter release and neuronal firing rates, which can ultimately lead to changes in behavior and cognition . The compound has been suggested for use in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
properties
IUPAC Name |
N-[3-methyl-4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13-11-15(23-14(2)26)8-10-21(13)31(28,29)25-16-7-9-19-17(12-16)22(27)24-18-5-3-4-6-20(18)30-19/h3-12,25H,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHWTVPILOCFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.